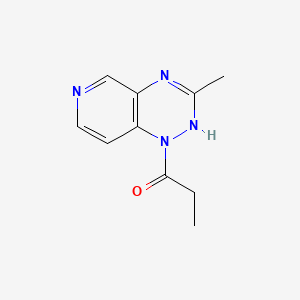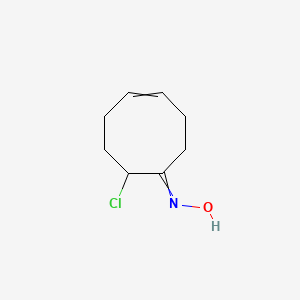
2-(4-Chlorobutyl)-2-phenyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorobutyl)-2-phenyl-1,3-dioxolane is an organic compound with the molecular formula C13H17ClO2 It is a dioxolane derivative, characterized by the presence of a chlorobutyl group and a phenyl group attached to the dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobutyl)-2-phenyl-1,3-dioxolane typically involves the reaction of 4-chlorobutanol with phenylacetaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent, such as toluene, for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
化学反応の分析
Types of Reactions
2-(4-Chlorobutyl)-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chlorobutyl group to a butyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of butyl derivatives.
Substitution: Formation of hydroxyl or amino derivatives.
科学的研究の応用
2-(4-Chlorobutyl)-2-phenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of 2-(4-Chlorobutyl)-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(4-Chlorobutyl)-1,3-dioxolane: Similar structure but lacks the phenyl group.
2-Phenyl-1,3-dioxolane: Similar structure but lacks the chlorobutyl group.
4-Chlorobutyl-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
Uniqueness
2-(4-Chlorobutyl)-2-phenyl-1,3-dioxolane is unique due to the presence of both the chlorobutyl and phenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
72766-81-5 |
|---|---|
分子式 |
C13H17ClO2 |
分子量 |
240.72 g/mol |
IUPAC名 |
2-(4-chlorobutyl)-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C13H17ClO2/c14-9-5-4-8-13(15-10-11-16-13)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |
InChIキー |
HXXZFJLSSCGKBD-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)(CCCCCl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)




![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)
